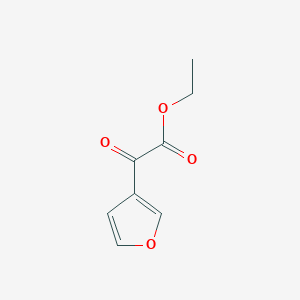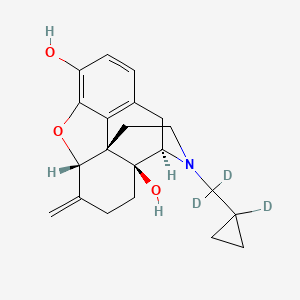![molecular formula C12H30N4O2Pt2+6 B13862854 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant applications in the field of medicinal chemistry, particularly as an anti-cancer agent. This compound is a dimeric impurity of oxaliplatin, a well-known chemotherapeutic drug used in the treatment of colorectal cancer .
Preparation Methods
The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. Industrial production methods often involve the use of high-purity reagents and stringent quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .
Scientific Research Applications
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and analysis of platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an anti-cancer agent, it is investigated for its efficacy in treating various types of cancer, particularly those resistant to other platinum-based drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the quality control of existing drugs
Mechanism of Action
The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Comparison with Similar Compounds
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique compared to other platinum-based compounds due to its dimeric structure and specific stereochemistry. Similar compounds include:
Oxaliplatin: A widely used chemotherapeutic agent with a monomeric structure.
Cisplatin: Another platinum-based anti-cancer drug with a different ligand arrangement.
Carboplatin: A platinum compound with a different set of ligands, used in cancer treatment. The uniqueness of this compound lies in its enhanced stability and potential efficacy against certain cancer types
Properties
Molecular Formula |
C12H30N4O2Pt2+6 |
|---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(4+);dihydroxide |
InChI |
InChI=1S/2C6H14N2.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;;;;/h2*5-6H,1-4,7-8H2;2*1H2;;/q;;;;2*+4/p-2/t2*5-,6-;;;;/m11..../s1 |
InChI Key |
KEJFETDFGOXNMQ-BNXNSQMOSA-L |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@H]([C@@H](C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


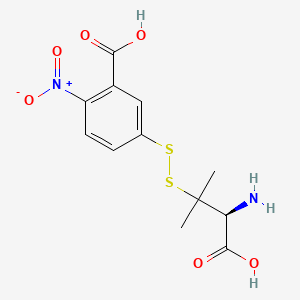
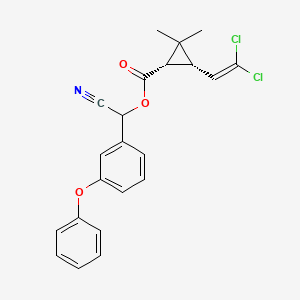
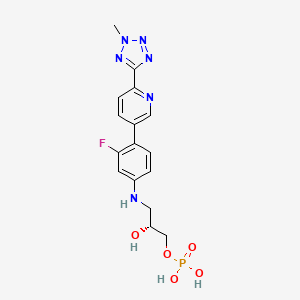
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
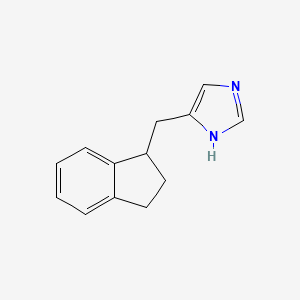
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)


![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
